molecular formula C18H16ClN3OS B2581884 4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 620543-50-2

4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No. B2581884
CAS RN: 620543-50-2
M. Wt: 357.86
InChI Key: UEFNSYHGJAGSNJ-XPGYWVKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Phenols can be prepared industrially by a substitution reaction of aryl halides under extreme conditions . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina .


Molecular Structure Analysis

In its chemical structure, a molecule of phenol has a hydroxyl group substituted onto the ring of phenol . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Pure phenol is a white crystalline solid, smelling of disinfectant . It has to be handled with great care because it causes immediate white blistering to the skin . Phenol is moderately soluble in water .

Scientific Research Applications

Antioxidant Activity and Pharmacological Effects

  • Chlorogenic Acid (CGA) Research : CGA is highlighted for its various therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. CGA modulates lipid metabolism and glucose, potentially aiding in the treatment of metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review suggests a broader exploration of CGA's biological and pharmacological effects, providing a model for investigating similar compounds (Naveed et al., 2018).

Environmental Toxicity and Degradation

  • Chlorinated Phenols and Environmental Fate : A study on chlorophenols and alkylphenols reviews their environmental fate, including degradation rates and persistence. The findings underline the complex effects of pH on environmental partitioning and the need for further investigation into the degradation rates of these compounds in soil and water (Shiu et al., 1994).

Sensing Applications

  • Fluorescent Chemosensors : Research on 4-methyl-2,6-diformylphenol (DFP)-based chemosensors for detecting various analytes, including metal ions and neutral molecules, showcases the potential for developing sensitive and selective sensing mechanisms. This could provide a pathway for exploring the use of similar compounds in detecting environmental pollutants or biological markers (Roy, 2021).

Mechanism of Action

Safety and Hazards

Phenols need to be handled with care as they can cause immediate white blistering to the skin .

Future Directions

The fortification of foods with phenolic compounds is becoming increasingly popular due to their beneficial physiological effects . The biological activities reported include antioxidant, anticancer, antidiabetic, anti-inflammatory, or neuroprotective effects .

properties

IUPAC Name

4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-2-22-17(14-5-7-15(19)8-6-14)12-24-18(22)21-20-11-13-3-9-16(23)10-4-13/h3-12,23H,2H2,1H3/b20-11-,21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFNSYHGJAGSNJ-XPGYWVKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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